库拉美林

描述

Kuramerine, as referenced in the provided papers, appears to be a compound of interest in various fields of research. While the name "Kuramerine" is not directly mentioned, the papers discuss closely related compounds such as KUR-1246, a uterine relaxant, and kuramite Cu3SnS4, a material used in dye-sensitized solar cells. The synthesis of (-)-kuraramine, a compound structurally related to cytisine, is also described .

Synthesis Analysis

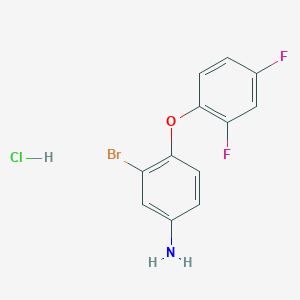

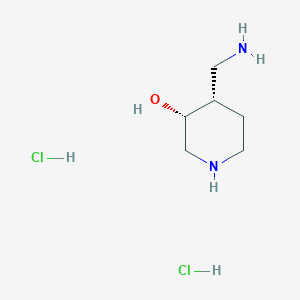

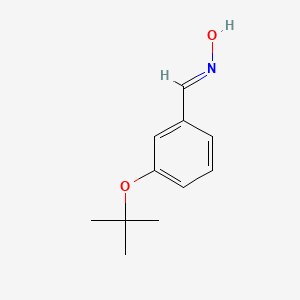

The synthesis of KUR-1246 involves the coupling of two optically active components, bromohydrin 14 and amine 24. The bromohydrin is obtained through asymmetric borane reduction of phenacyl bromide using a chiral amino alcohol catalyst. The amine component is prepared from (S)-AMT . In the case of (-)-kuraramine, the synthesis is achieved through a samarium diiodide-promoted reductive deamination reaction, followed by recyclization of a proline derivative to form a delta-lactam derivative .

Molecular Structure Analysis

Although the exact molecular structure of Kuramerine is not detailed in the provided papers, the related compounds such as KUR-1246 and (-)-kuraramine are complex organic molecules with multiple chiral centers, indicating a significant stereochemical complexity. The structure of kuramite Cu3SnS4 is described as having a metallic characteristic important for electron transfer in solar cells .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite sophisticated. For KUR-1246, the key steps include asymmetric reduction and coupling reactions . For (-)-kuraramine, the synthesis involves reductive deamination and recyclization to form a delta-lactam, which is a key intermediate for the synthesis of various alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of KUR-1246 are not explicitly described in the abstract provided. However, the synthesis process suggests that the compound is likely to have specific stereochemical properties due to the use of optically active starting materials . The kuramite Cu3SnS4 is described as having good bonding strength, expanded surface area, and low photoelectron charge transfer resistance, which are crucial for its role as a counter electrode in dye-sensitized solar cells. It also exhibits great catalytic activity towards the reduction of I3-/I- ions .

科学研究应用

库拉美林在化学分类学中的作用

库拉美林在李帕里斯生物碱中被发现,在化学分类学领域中发挥着重要作用。西川、宫村和平田 (1969) 的一项研究详细阐述了从各种李帕里斯属物种中分离和结构分析库拉美林和相关生物碱。他们的研究有助于理解植物分类学和系统发育,尤其是在兰科家族内 (Nishikawa, Miyamura, & Hirata, 1969)。

属性

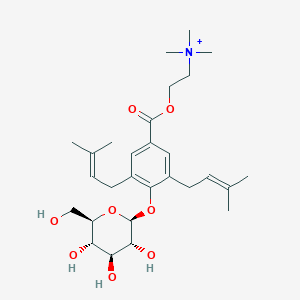

IUPAC Name |

2-[3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxyethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44NO8/c1-17(2)8-10-19-14-21(27(34)35-13-12-29(5,6)7)15-20(11-9-18(3)4)26(19)37-28-25(33)24(32)23(31)22(16-30)36-28/h8-9,14-15,22-25,28,30-33H,10-13,16H2,1-7H3/q+1/t22-,23-,24+,25-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVGWFDOEXGVCZ-MOBZEUQDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC[N+](C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OCC[N+](C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44NO8+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

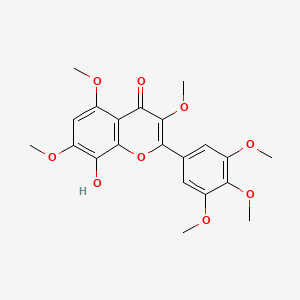

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)

![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)